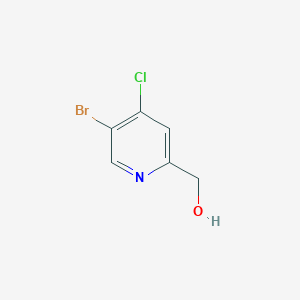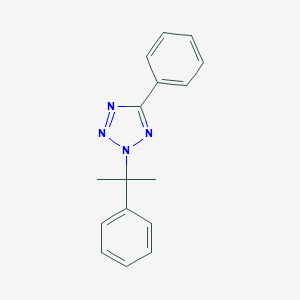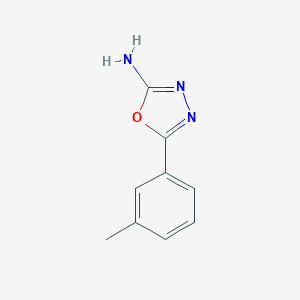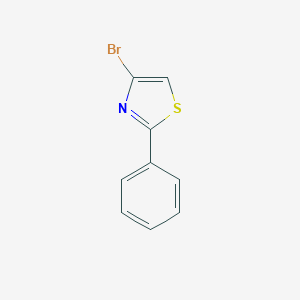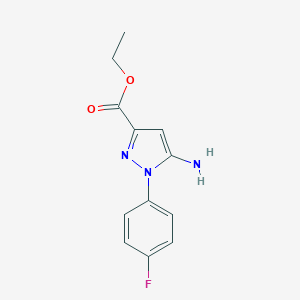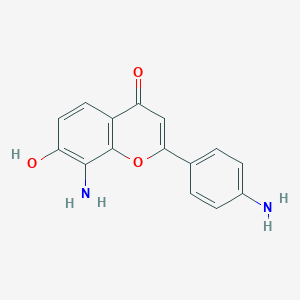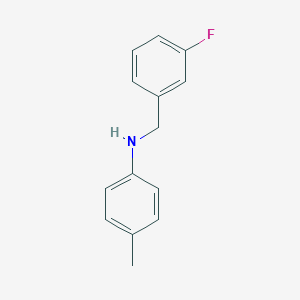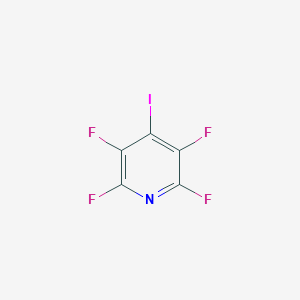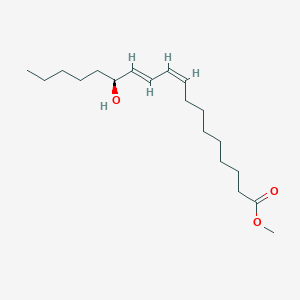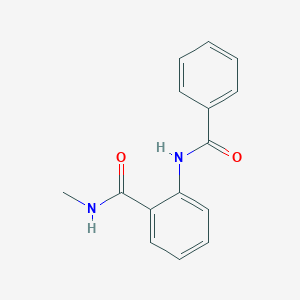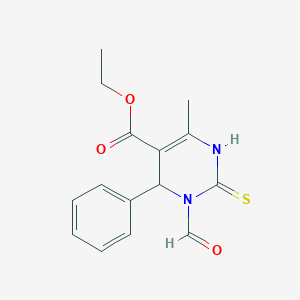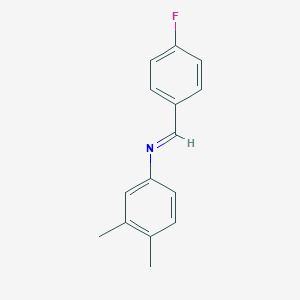![molecular formula C11H14N2O B174106 N-[(Azetidin-3-yl)methyl]benzamide CAS No. 199528-26-2](/img/structure/B174106.png)
N-[(Azetidin-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Azetidin-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a unique structure that offers several advantages over other compounds.
Aplicaciones Científicas De Investigación
N-[(Azetidin-3-yl)methyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant anti-inflammatory, analgesic, and antitumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of N-[(Azetidin-3-yl)methyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
N-[(Azetidin-3-yl)methyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce the activity of specific enzymes and proteins involved in the regulation of gene expression. The compound has been shown to have analgesic effects, reducing pain and discomfort in animal models. Additionally, it has been shown to have antitumor activity, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(Azetidin-3-yl)methyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that offers several advantages over other compounds. However, there are also limitations to its use in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in humans, and its safety and efficacy are not fully understood.
Direcciones Futuras
There are several future directions for the study of N-[(Azetidin-3-yl)methyl]benzamide. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of the compound in humans to determine its safety and efficacy. Additionally, the compound could be studied further for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Finally, the compound could be modified to improve its solubility and other properties, making it more useful for lab experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(Azetidin-3-yl)methyl]benzamide involves the reaction of 3-aminomethylazetidine and benzoyl chloride in the presence of a base. The reaction is carried out under mild conditions and yields a high purity product. The purity of the product can be further enhanced by recrystallization or chromatography techniques.
Propiedades
Número CAS |
199528-26-2 |
|---|---|
Nombre del producto |
N-[(Azetidin-3-yl)methyl]benzamide |
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
N-(azetidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-9-6-12-7-9/h1-5,9,12H,6-8H2,(H,13,14) |
Clave InChI |
JXTDLEJVNKKHCM-UHFFFAOYSA-N |
SMILES |
C1C(CN1)CNC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1C(CN1)CNC(=O)C2=CC=CC=C2 |
Sinónimos |
Benzamide, N-(3-azetidinylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



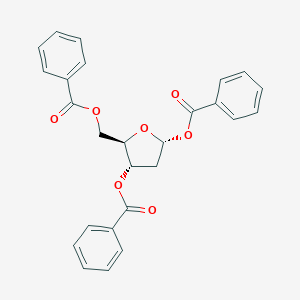
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)
